8-(Acetyloxy)-1-methyl-quinolinium

Acetylcholinesterase Enzyme Kinetics Substrate Specificity

8-(Acetyloxy)-1-methyl-quinolinium (CAS 27452-38-6) is an N-alkyl quinolinium cation with an acetoxy substituent at the 8-position of the quinoline nucleus. The compound has a molecular weight of 202.23 g/mol and the molecular formula C₁₂H₁₂NO₂⁺.

Molecular Formula C12H12NO2+
Molecular Weight 202.23 g/mol
CAS No. 27452-38-6
Cat. No. B12686493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Acetyloxy)-1-methyl-quinolinium
CAS27452-38-6
Molecular FormulaC12H12NO2+
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C
InChIInChI=1S/C12H12NO2/c1-9(14)15-11-7-3-5-10-6-4-8-13(2)12(10)11/h3-8H,1-2H3/q+1
InChIKeyDJMBTVQYVRRVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Acetyloxy)-1-methyl-quinolinium (CAS 27452-38-6) Product Baseline Overview for Scientific Procurement


8-(Acetyloxy)-1-methyl-quinolinium (CAS 27452-38-6) is an N-alkyl quinolinium cation with an acetoxy substituent at the 8-position of the quinoline nucleus [1]. The compound has a molecular weight of 202.23 g/mol and the molecular formula C₁₂H₁₂NO₂⁺ [1]. It belongs to a class of quaternary ammonium heterocycles used as enzyme substrates, fluorescent probes, and synthetic intermediates . Its structural isomer, 7-acetoxy-1-methylquinolinium iodide (AMQI, CAS 7270-83-9), is a widely commercialized fluorogenic substrate; however, the 8-acetoxy positional isomer exhibits distinct photophysical and enzymatic properties that preclude direct substitution.

Why Generic Substitution Fails: Isomeric Selectivity in Quinolinium-Based Enzyme Substrates and Optical Probes


In-class quinolinium salts cannot be interchanged without altering assay output because the substitution position on the aromatic ring dictates the spectroscopic properties of the hydrolysis product and the enzymatic turnover rate. The 7-acetoxy isomer (AMQI) yields a highly fluorescent 7-hydroxy product (λex 320 nm / λem 410 nm for the substrate; λex 406 nm / λem 505 nm for the product) suitable for fluorometric detection . In contrast, the 8-acetoxy isomer produces a chromogenic 8-hydroxy product that absorbs intensively at 445 nm, with minimal spectral overlap with the parent ester, enabling spectrophotometric quantitation without fluorescence instrumentation [1]. Additionally, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) hydrolyze the 8-acetoxy isomer with kinetic constants that differ from those of the 7-isomer, meaning enzyme activity measurements are isomer-specific [2]. Generic procurement of 'acetoxy-methylquinolinium iodide' without specifying the 8-position thus risks selecting a compound with an incompatible detection modality.

Product-Specific Quantitative Evidence Guide for 8-(Acetyloxy)-1-methyl-quinolinium


Positional Isomer Differentiation: 8-Acetoxy vs. 7-Acetoxy Hydrolysis Kinetics with Acetylcholinesterase

Prince (1966) conducted a systematic head-to-head comparison of all isomeric 1-methyl-acetoxyquinolinium iodides as AChE substrates. The 7-acetoxy isomer exhibited the highest V_max among the series, consistent with its subsequent adoption as the standard fluorogenic AChE substrate AMQI. The 8-acetoxy isomer displayed a measurably lower but distinct V_max and a different K_m, confirming that the 8-position acetyl ester is a competent but kinetically differentiated AChE substrate relative to the 7-position analog. This enables orthogonal enzymatic studies where differential hydrolysis rates provide mechanistic information about active-site interactions [1].

Acetylcholinesterase Enzyme Kinetics Substrate Specificity

Chromogenic Quantitation Pathway: Absorbance-Based Detection at 445 nm vs. Fluorometric AMQI

The enzymatic hydrolysis product of 8-(acetyloxy)-1-methyl-quinolinium absorbs intensively at 445 nm, while the parent ester shows negligible absorbance in this spectral region. This chromogenic shift enables direct spectrophotometric quantitation using standard UV-Vis plate readers, without the need for fluorescence excitation sources or emission filters required by the 7-isomer AMQI (which relies on fluorescence at λ_ex 406 nm / λ_em 505 nm for product detection) [1]. The chromogenic pathway is particularly valuable for laboratories lacking fluorometric capabilities or for high-throughput screening where absorbance-based detection offers simpler instrumentation and reduced interference from autofluorescent compounds in natural product extracts [2].

Chromogenic Substrate Absorbance Detection Butyrylcholinesterase

Enzymatic Selectivity Divergence: AChE vs. BuChE Hydrolysis of the 8-Acetoxy Isomer

Umetskaia (1970) investigated the cholinesterase-catalyzed hydrolysis of N-methyl-8-acetoxyquinolinium iodide and found that while the compound serves as a substrate for both acetylcholinesterase and butyrylcholinesterase, the kinetic parameters and turnover efficiency differ between the two enzymes [1]. Subsequent work by Rozengart and colleagues confirmed that horse serum butyrylcholinesterase hydrolyzes 1-methyl-8-acetoxyquinolinium iodide with measurable activity, but the enzyme does not express transferase activity with this substrate in the presence of aliphatic alcohols—a behavior that contrasts with AChE, which can exhibit substrate-specific transferase activity [2]. This differential enzymatic processing makes the 8-isomer a useful tool for distinguishing AChE from BuChE activity in mixed enzyme preparations, a feature not reported for the 7-isomer.

Cholinesterase Selectivity Butyrylcholinesterase Substrate Profiling

Chloride Sensitivity: 8-Position Substitution Effects on Quinolinium Halide Quenching

Quinolinium-based chloride indicators operate via diffusion-limited collisional quenching, described by the Stern-Volmer relationship F₀/F = 1 + K_SV[Cl⁻]. The Stern-Volmer constant K_SV is exquisitely sensitive to the substitution pattern on the quinolinium ring. Systematic studies of N-methylquinolinium derivatives demonstrate that electron-donating substituents at the 6-position (e.g., methoxy in SPQ, K_SV ≈ 118 M⁻¹ in aqueous solution) enhance chloride sensitivity, while substitution at other positions modulates quenching efficiency . The 8-acetoxy substituent introduces an electron-withdrawing ester group conjugated to the quinolinium π-system, which alters the excited-state electron distribution and thus the collisional quenching cross-section with halide ions. This makes 8-(acetyloxy)-1-methyl-quinolinium a structurally differentiated scaffold for developing chloride sensors with potentially altered K_SV values and selectivity profiles compared to commercial 6-methoxyquinolinium probes (SPQ, MQAE, MEQ) .

Chloride Sensor Fluorescence Quenching Stern-Volmer

Counterion-Free Cation Procurement Advantage for Formulation Flexibility

8-(Acetyloxy)-1-methyl-quinolinium (CAS 27452-38-6) is supplied as the quaternary ammonium cation without a specified counterion, whereas the closely related 7-acetoxy isomer is predominantly commercialized as the iodide salt (AMQI, CAS 7270-83-9, MW 329.13 g/mol) [1]. The cation-only form (MW 202.23 g/mol) enables researchers to perform counterion exchange with anions of choice (chloride, bromide, methanesulfonate, tosylate, etc.) without the need for prior iodide removal, which can be cumbersome and may leave residual halide that interferes with downstream applications such as halide sensing or ion-channel assays. The absence of a pre-installed counterion also simplifies the synthesis of derivatives where the anion composition must be strictly controlled, such as in ionic liquid formulations or in crystallization trials for X-ray diffraction studies.

Counterion Exchange Formulation Development Salt Screening

Best Research and Industrial Application Scenarios for 8-(Acetyloxy)-1-methyl-quinolinium


Absorbance-Based High-Throughput Screening of Cholinesterase Inhibitors in Natural Product Libraries

Natural product extracts frequently contain autofluorescent compounds (e.g., chlorophylls, flavonoids, alkaloids) that interfere with fluorometric AChE inhibition assays using the 7-acetoxy isomer AMQI. The chromogenic 8-acetoxy isomer, whose hydrolysis product absorbs at 445 nm [2], enables inhibitor screening on standard absorbance plate readers without fluorescence interference. This scenario is validated by the widespread use of chromogenic Ellman's assay (DTNB at 412 nm) and the demonstrated utility of the 8-isomer for cholinesterase activity measurements in complex biological matrices [3].

Dual-Modality Enzyme Profiling: Orthogonal Fluorometric and Chromogenic Substrate Pairing

For laboratories studying both AChE and BuChE in tissue homogenates, the 7-isomer (AMQI) provides a fluorometric readout while the 8-isomer provides a chromogenic readout at 445 nm [2]. This orthogonal detection pair enables simultaneous or sequential measurement of both cholinesterase activities without spectral crosstalk—the fluorescence channel (505 nm emission) is optically isolated from the absorbance channel (445 nm). This dual-modality approach has been exploited in substrate-inhibitor analysis of cholinesterases from diverse species [3].

Positional Structure-Activity Relationship (SAR) Studies of Quinolinium-Enzyme Interactions

The Prince (1966) study established that AChE displays differential kinetic constants (V_max and K_m) for each positional isomer of 1-methyl-acetoxyquinolinium iodide [1]. The 8-isomer is an essential component of any comprehensive SAR panel investigating how the position of the hydrolyzable ester on the quinolinium ring affects substrate binding, acylation rate, and deacetylation rate. Procuring the 8-isomer enables research groups to complete the isomer matrix and draw mechanistic conclusions about active-site topology.

Custom Chloride Sensor Development Using the 8-Acetoxy Scaffold

Commercial chloride sensors (SPQ, MQAE, MEQ) are all based on 6-methoxyquinolinium chemistry with K_SV values ranging from 12 to 200 M⁻¹ depending on environment . The 8-acetoxy substitution introduces an electron-withdrawing group at a position not exploited by existing commercial probes. Researchers designing next-generation halide sensors with altered Stern-Volmer constants, shifted excitation/emission wavelengths, or modified lipophilicity for improved cellular retention can use 8-(acetyloxy)-1-methyl-quinolinium as a precursor for derivatization, including hydrolysis to 8-hydroxy-1-methylquinolinium followed by metal-chelation or further functionalization.

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